1-tert-Butyl-piperidin-4-one 1-tert-Butyl-piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 1465-76-5
VCID: VC20926709
InChI: InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3
SMILES: CC(C)(C)N1CCC(=O)CC1
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

1-tert-Butyl-piperidin-4-one

CAS No.: 1465-76-5

Cat. No.: VC20926709

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl-piperidin-4-one - 1465-76-5

Specification

CAS No. 1465-76-5
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 1-tert-butylpiperidin-4-one
Standard InChI InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3
Standard InChI Key NKPMJJGLSFUOPK-UHFFFAOYSA-N
SMILES CC(C)(C)N1CCC(=O)CC1
Canonical SMILES CC(C)(C)N1CCC(=O)CC1

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

1-tert-Butyl-piperidin-4-one possesses distinct physical and chemical properties that determine its behavior in various applications. These properties are summarized in the table below:

PropertyValue
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
Physical StateSolid
Melting Point92-94°C (sublimation at 10 Torr)
Boiling Point225°C
Density0.968 g/cm³
Flash Point83°C
pKa8.26±0.20 (Predicted)
SolubilitySoluble in most organic solvents
Storage ConditionsInert atmosphere, room temperature
The compound exhibits a relatively high melting point (92-94°C) and boiling point (225°C), which are characteristic of its molecular weight and intermolecular forces . The predicted pKa value of 8.26±0.20 indicates that the nitrogen atom retains some basicity despite the electron-withdrawing influence of the tert-butyl group . This property affects its behavior in acid-base reactions and its potential interactions with biological systems.

Molecular Structure and Reactivity

The molecular structure of 1-tert-Butyl-piperidin-4-one features a six-membered piperidine ring with a nitrogen atom at position 1 and a carbonyl group at position 4. The tert-butyl group attached to the nitrogen atom introduces significant steric hindrance, which can influence the compound's reactivity patterns. The ketone functional group at position 4 represents an electrophilic center that can undergo various transformations, including nucleophilic additions, reductions to alcohols, and condensation reactions with amines or hydrazines.
The compound's BRN (Beilstein Registry Number) of 471469 reflects its cataloging in chemical databases, facilitating access to additional structural and property information for researchers . The combination of the basic nitrogen center and the electrophilic carbonyl group creates interesting possibilities for selective functionalization, making this compound valuable in diverse synthetic applications.

Synthesis Methods

Modern Synthetic Approaches

Applications and Uses

Pharmaceutical Intermediates

1-tert-Butyl-piperidin-4-one serves as a valuable building block in pharmaceutical research and development. Its utility as a synthetic intermediate stems from the presence of the ketone functional group, which provides a versatile handle for further functionalization. The tert-butyl group on the nitrogen atom can serve as a protecting group in certain synthetic schemes, preventing unwanted reactions at the nitrogen center while allowing transformations at other positions.
The search results indicate that this compound can be used in the preparation of products such as 4-chloro-3-iodopyridine, suggesting its utility in heterocyclic chemistry . Additionally, the compound may serve as an intermediate in the synthesis of compounds with potential biological activities, including those targeting neurological disorders, inflammatory conditions, or other therapeutic areas.

Research Applications in Medicinal Chemistry

Research Developments

Synthetic Methodology Advancements

Advancements in synthetic methodology continue to expand the utility of compounds like 1-tert-Butyl-piperidin-4-one. The patent information provided in the search results describes an improved method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine, which features a more efficient route compared to conventional processes . This improved method reduces the number of reaction steps, shortens the reaction period, and achieves higher yields (over 75% in the final step compared to 50-60% in conventional methods) . Such methodological improvements can potentially be adapted for the synthesis of 1-tert-Butyl-piperidin-4-one and related compounds, leading to more efficient and economical production processes. These advancements highlight the ongoing effort to develop better synthetic approaches for important chemical building blocks, ultimately facilitating their broader application in research and industry.

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